

Physical properties like boiling point and density of (S)-4-Octanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-4-Octanol

Cat. No.: B12682771

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of (S)-4-Octanol

This technical guide provides a comprehensive overview of the key physical properties of **(S)-4-Octanol**, focusing on its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines experimentally determined values, detailed methodologies for their measurement, and a logical workflow for property determination.

Physical Properties of (S)-4-Octanol

(S)-4-Octanol is a chiral secondary alcohol. Its physical properties, such as boiling point and density, are identical to its enantiomer, (R)-4-Octanol, and the racemic mixture, (\pm)-4-Octanol, as these properties do not depend on the stereochemistry of the molecule in a non-chiral environment.

Quantitative Data Summary

The following table summarizes the reported physical properties for 4-octanol.

Physical Property	Value	Conditions
Boiling Point	174-176 °C	at 1 atm (lit.) [1] [2]
177 °C	at 1 atm [3]	
Density	0.818 g/mL	at 20 °C (lit.) [1]
0.815 g/mL	Not specified [3]	
0.821 g/mL	Not specified [2]	
Molecular Weight	130.23 g/mol [4] [5]	-
Refractive Index	1.426	at 20 °C [2]
1.423	Not specified [3]	
Flash Point	65 °C	closed cup

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of boiling point and density for a liquid compound such as **(S)-4-Octanol**.

Determination of Boiling Point (Capillary Method)

This method, often carried out using a Thiele tube or a MelTemp apparatus, is a common microscale technique for determining the boiling point of a liquid.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Apparatus:

- Thiele tube or similar oil bath apparatus
- Thermometer (0-200 °C range)
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Heat-stable mineral oil or silicone oil

- Bunsen burner or heating mantle
- Clamp and stand

Procedure:

- Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with **(S)-4-Octanol**.
- Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[\[7\]](#)[\[9\]](#)
- Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
- Heating: Immerse the assembly into the Thiele tube filled with oil, ensuring the sample is below the oil level but the open end of the test tube remains above it.[\[10\]](#)
- Observation: Gently heat the side arm of the Thiele tube.[\[7\]](#) As the temperature rises, air trapped in the capillary tube will slowly bubble out.
- Reaching Boiling Point: When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[\[9\]](#) Continue heating for a few more seconds to ensure the air is fully expelled and replaced with the vapor of the sample.
- Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The vapor inside the capillary tube will contract, and the bubbling will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the liquid equals the atmospheric pressure. Record the temperature on the thermometer at this exact moment. This temperature is the boiling point of the liquid.[\[7\]](#)[\[10\]](#)
- Verification: Allow the apparatus to cool further and repeat the heating and cooling cycle to obtain a second reading for verification.

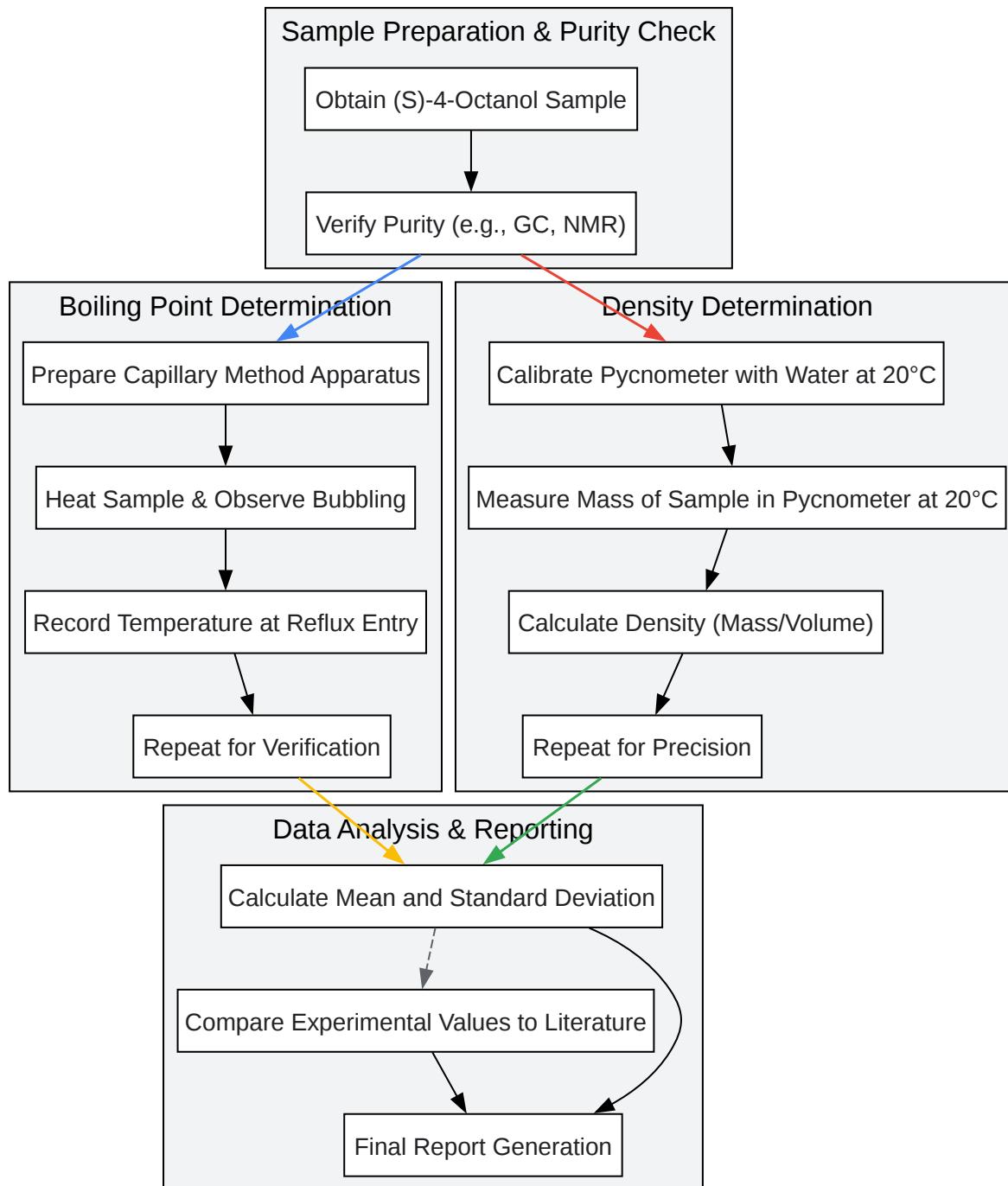
Determination of Density

Density is an intrinsic property defined as mass per unit volume.[\[11\]](#) It is typically measured at a specific temperature, as density is temperature-dependent.

Apparatus:

- Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- **(S)-4-Octanol** sample
- Deionized water
- Acetone (for cleaning and drying)

Procedure:


- Cleaning and Calibration: Thoroughly clean the pycnometer with deionized water and then acetone, and allow it to dry completely. Determine and record the mass of the empty, dry pycnometer.
- Water Mass: Fill the pycnometer with deionized water and place it in the constant temperature water bath set to 20.0 °C. Allow it to equilibrate for 15-20 minutes. Ensure the pycnometer is completely full, with no air bubbles, and wipe any excess water from the outside.
- Measurement (Water): Remove the pycnometer from the bath, dry the exterior carefully, and measure its mass. Subtract the mass of the empty pycnometer to find the mass of the water. The density of water at 20.0 °C is a known standard (0.99820 g/mL), which can be used to precisely calibrate the volume of the pycnometer.
- Sample Mass: Empty and dry the pycnometer. Fill it with the **(S)-4-Octanol** sample.
- Equilibration and Measurement (Sample): Place the sample-filled pycnometer in the 20.0 °C water bath and allow it to equilibrate. As before, ensure it is completely full and dry on the outside.

- Final Mass: Measure the mass of the pycnometer containing the **(S)-4-Octanol**.
- Calculation:
 - Mass of **(S)-4-Octanol** = (Mass of pycnometer + sample) - (Mass of empty pycnometer)
 - Volume of pycnometer = Mass of water / Density of water at 20.0 °C
 - Density of **(S)-4-Octanol** = Mass of **(S)-4-Octanol** / Volume of pycnometer

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination and verification of the physical properties of a chemical substance like **(S)-4-Octanol**.

Workflow for Physical Property Determination of (S)-4-Octanol

[Click to download full resolution via product page](#)

Caption: Logical workflow for the determination of physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-OCTANOL CAS#: 589-62-8 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-octanol [stenutz.eu]
- 4. (S)-4-Octanol | C8H18O | CID 12346038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Octanol | C8H18O | CID 11515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. phillysim.org [phillysim.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. studylib.net [studylib.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physical properties like boiling point and density of (S)-4-Octanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12682771#physical-properties-like-boiling-point-and-density-of-s-4-octanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com